Avenaciolide

描述

属性

IUPAC Name |

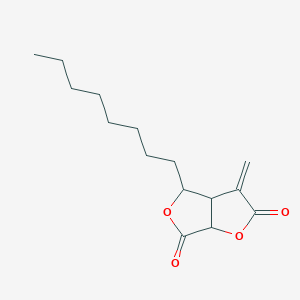

3-methylidene-4-octyl-4,6a-dihydro-3aH-furo[3,4-b]furan-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O4/c1-3-4-5-6-7-8-9-11-12-10(2)14(16)19-13(12)15(17)18-11/h11-13H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTQYRQXFPSWSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1C2C(C(=O)O1)OC(=O)C2=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70942302 | |

| Record name | 3-Methylidene-4-octyldihydrofuro[3,4-b]furan-2,6(3H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26057-70-5, 20223-76-1 | |

| Record name | Furo(3,4-b)furan-2,6(3H,4H)-dione, dihydro-3-methylene-4-octyl-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026057705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avenaciolide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179483 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylidene-4-octyldihydrofuro[3,4-b]furan-2,6(3H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Mn(OAc)₃-Mediated Radical Cyclization

The oxidative cyclization of β-keto esters using Mn(OAc)₃- 2H₂O emerged as a robust method for constructing avenaciolide’s bis-lactone framework. This approach leverages manganese(III) acetate’s dual role as an oxidant and radical initiator.

Substrate Design and Reaction Optimization

Key substrates include 4-pentenyl malonates (e.g., 38 ) and Meldrum’s acid derivatives (e.g., 47 ). Reaction conditions and outcomes vary significantly based on substituents:

| Substrate | Conditions | Products (Yield) |

|---|---|---|

| 38 | Mn(OAc)₃, 55°C, 28h | 44 (25%), 45 (56%) |

| 47 | Mn(OAc)₃, 25°C, 2h | 51 (74%), 52 (12%) |

Mechanistic Pathway :

-

Enolate Formation : Deprotonation of β-keto ester generates a Mn(III)-enolate complex.

-

Radical Generation : Single-electron transfer (SET) from enolate to Mn(III) produces a carbon-centered radical.

-

Cyclization : Radical adds to the alkene, forming a γ-lactone via 5-exo-trig or 6-endo-trig pathways.

-

Oxidation : Mn(III) oxidizes the cyclized radical to a carbocation, which undergoes lactonization.

Stereochemical Control :

Role of Copper Co-Catalysts

Copper(II) triflate (Cu(OTf)₂) enhances yields by facilitating radical termination:

Proposed Mechanism :

Cu(II) oxidizes Mn(II) back to Mn(III), sustaining catalytic cycles and minimizing stoichiometric Mn consumption.

Modern Radical-Based Syntheses

Cerium-Mediated Oxidative Lactonization

A 2018 synthesis employed ceric ammonium nitrate (CAN) for one-pot bis-lactonization:

Procedure :

-

Substrate Preparation : Trans-3-hexenoic acid condensed with diazomalonates via Rh₂(OAc)₄-catalyzed cyclopropanation.

-

Oxidative Cyclization : CAN (2.2 equiv) in MeCN at 40°C for 12h.

Outcomes :

-

This compound obtained in 74% yield (5 steps from commercial materials).

-

Non-natural analogue 32 synthesized in 53% yield via analogous route.

Advantages Over Mn(III) Methods :

-

Broader functional group tolerance.

-

Avoids toxic Mn byproducts.

Comparative Analysis of Key Methods

Practical Considerations for Scale-Up

Solvent and Temperature Optimization

-

Mn(OAc)₃ Reactions : Ethanol slows cyclization (t₁/₂ = 156h) vs. AcOH (t₁/₂ = 28h).

-

CAN Reactions : MeCN optimal for solubility; <50°C prevents epimerization.

| Parameter | Value |

|---|---|

| Solubility in DMSO | 50 mg/mL |

| Recommended Storage | −80°C (6 months stable) |

| In Vivo Formulation | DMSO:PEG300:Tween 80:ddH₂O (1:4:5:5 v/v) |

化学反应分析

反应类型: Avenaciolide 经历各种化学反应,包括:

氧化: this compound 可以被氧化形成不同的衍生物。

还原: 还原反应可以改变内酯环。

取代: 取代反应可以在分子中引入不同的官能团。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用锂铝氢化物和硼氢化钠等还原剂。

取代: 使用卤素和烷基化剂等试剂。

科学研究应用

Antimicrobial Activity

Mechanism of Action

Avenaciolide derivatives have been identified as potential inhibitors of MurA, an enzyme critical for bacterial cell wall biosynthesis. Research indicates that these compounds exhibit significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). Specifically, three derivatives isolated from the fungus Neosartorya fischeri demonstrated this activity by interrupting cell wall formation, leading to protoplast-like morphology in treated cells. The α,β-unsaturated carbonyl group in these derivatives is essential for their inhibitory action against MurA, which is a target for developing new antibiotics .

Case Studies

- MurA Inhibition : A study showed that avenaciolides 1 and 2 effectively inhibited both wild-type and fosfomycin-resistant MurA. This finding suggests their potential as alternatives to existing antibiotics, particularly in the treatment of resistant bacterial strains .

- Structural Analysis : Molecular simulations revealed that this compound 2 competitively disrupts the formation of the tetrahedral intermediate in MurA, further validating its role as a potent inhibitor against MRSA .

Antifungal and Antimycobacterial Properties

Isolation from Natural Sources

This compound has been isolated as an antifungal and antimycobacterial agent from the endophyte Seimatosporium sp., found in the medicinal plant Hypericum. This compound exhibited promising activity against various fungal pathogens and mycobacteria, indicating its potential use in treating fungal infections and tuberculosis .

Research Findings

- This compound's effectiveness against fungal infections highlights its dual role as both an antibiotic and antifungal agent, making it a versatile candidate for further pharmacological development .

Summary Table of this compound Applications

作用机制

Avenaciolide 主要通过抑制线粒体中的谷氨酸转运来发挥作用。它干扰二磷酸腺苷刺激谷氨酸氧化速率的能力,导致线粒体功能障碍和活性氧物质的产生。 这导致恶性细胞凋亡 .

类似化合物:

衣康酸衍生物: 这些化合物与 this compound 一样,具有抗菌和抗炎活性.

异this compound: 一种具有相似生物活性的密切相关化合物.

独特性: this compound 由于其对谷氨酸转运的特异性抑制和其强大的抗癌特性而具有独特性。 它通过线粒体功能障碍诱导凋亡的能力使其区别于其他类似化合物 .

相似化合物的比较

Structural Analogs of Avenaciolide

This compound belongs to a class of bis-lactone metabolites, including ethisolide and isothis compound , isolated from Aspergillus and Penicillium species . These compounds share a bis-lactone core but differ in side-chain configurations and bioactivity profiles (Table 1).

Table 1: Natural Bis-Lactones Compared to this compound

Key Findings :

- This compound’s β-linked C3 unit (Type B metabolite) distinguishes it from Type A metabolites (e.g., sporothriolide) and enhances its bioactivity .

- Synthetic analogs with modified side chains retain antifungal efficacy, highlighting structural flexibility .

Key Findings :

- Halogenated aromatic analogs (e.g., 7a–7d) exhibit comparable antifungal activity to this compound, with X-ray diffraction confirming structural integrity .

- Synthetic precursors (e.g., intermediates 3a–3c) lack activity, emphasizing the necessity of the bis-lactone structure .

Mechanistic Insights

This compound and its analogs share a common α,β-unsaturated moiety, which induces Ca²⁺ influx in cells, contributing to antifungal effects .

生物活性

Avenaciolide, a natural compound derived from the fungus Aspergillus avenaceus, has garnered attention for its diverse biological activities, particularly its antifungal and antibacterial properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is classified as a bis-gamma-lactone, characterized by its compact structure which contributes to its biological efficacy. The compound's structure has been elucidated through various spectroscopic techniques, including NMR and X-ray diffraction analysis, revealing the presence of an exocyclic double bond that plays a crucial role in its biological activity .

Antifungal Activity

This compound exhibits significant antifungal properties. It has been shown to inhibit the growth of Colletotrichum gloeosporioides, a pathogenic fungus affecting various crops. The mechanism of action is believed to involve the disruption of fungal enzyme activity through a Michael addition reaction with the exocyclic double bond present in the compound .

Table 1: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Colletotrichum gloeosporioides | 25 µg/mL | Inhibition of enzyme activity |

| Candida albicans | 50 µg/mL | Disruption of cell wall synthesis |

Antibacterial Activity

Recent studies have identified this compound derivatives with potent antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA). Three out of four derivatives isolated from Neosartorya fischeri demonstrated significant antimicrobial activity. The structural feature critical for this activity is the α,β-unsaturated carbonyl group, which targets the MurA enzyme involved in bacterial cell wall biosynthesis .

Table 2: Antibacterial Activity of this compound Derivatives

| Derivative | MIC (µg/mL) | Target Enzyme | Effect on MRSA Morphology |

|---|---|---|---|

| This compound 1 | 10 | MurA | Protoplast-like morphology |

| This compound 2 | 5 | MurA | Protoplast-like morphology |

| This compound 3 | 15 | MurA | Protoplast-like morphology |

| This compound 4 | 20 | MurA | No significant effect |

The primary mechanism through which this compound exerts its antimicrobial effects involves inhibition of the MurA enzyme. This enzyme is essential for peptidoglycan biosynthesis in bacterial cell walls. Avenaciolides interact with MurA in a manner similar to fosfomycin but retain efficacy against strains resistant to fosfomycin due to mutations in the target site .

Molecular simulations indicate that avenaciolides can competitively inhibit the formation of the tetrahedral intermediate during MurA catalysis, thus preventing proper cell wall synthesis and leading to bacterial cell lysis .

Case Studies

- Study on Antifungal Efficacy : In a controlled laboratory setting, this compound was tested against various fungal pathogens. Results indicated that it effectively reduced fungal biomass by over 70% at concentrations as low as 25 µg/mL .

- Clinical Relevance Against MRSA : A study highlighted the effectiveness of avenaciolides against MRSA strains that are typically resistant to standard antibiotics. The derivatives showed not only lower MIC values compared to traditional antibiotics but also unique morphological changes in treated bacterial cells .

常见问题

Q. What are the established synthetic routes for Avenaciolide and its analogs, and what key experimental parameters ensure enantiopurity?

this compound and its halogenated analogs (e.g., 7a–7e) are synthesized via a chiral pool strategy using enantiopure diacetone-d-glucose as a starting material. Critical parameters include strict control of reaction conditions (temperature, solvent purity) and advanced spectroscopic validation (e.g., DEPT, COSY, HMBC, HSQC NMR) to confirm enantiopurity and structural integrity. For reproducibility, elemental analysis and comparison with literature data (e.g., torsion angles in Table 1 of halogenated analogs) are essential .

Q. How is structural elucidation of this compound performed, and what analytical techniques are prioritized for novel derivatives?

Structural characterization relies on NMR spectroscopy (1H, 13C, DEPT) combined with 2D experiments (COSY, HMBC, HSQC) to resolve stereochemistry. For novel derivatives, X-ray crystallography is recommended to resolve conformational ambiguities, particularly for substituent effects on bioactivity (e.g., α,β-unsaturated carbonyl groups in analogs 23–26). Cross-referencing with literature spectral data ensures consistency .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies for this compound derivatives to optimize antifungal activity?

SAR studies require systematic substitution at key positions (e.g., 2-Cl, 4-F in analogs 7a–7c) followed by comparative bioassays against target pathogens (e.g., MRSA). Use dose-response curves and statistical tools (e.g., ANOVA for IC50 comparisons) to quantify potency differences. Include negative controls (e.g., unmodified this compound 7e) and validate hypotheses with molecular docking to identify binding interactions .

Q. What methodologies resolve contradictions in reported bioactivity data for this compound analogs?

Contradictions often arise from variations in assay conditions (e.g., fungal strain susceptibility, solvent systems). Address these by:

Q. How can researchers ensure reproducibility in this compound synthesis and bioactivity testing?

Reproducibility requires:

- Detailed experimental protocols (e.g., solvent purification steps, catalyst loadings) in supplementary materials.

- Independent replication by a second lab.

- Public deposition of spectral data (NMR, XRD) in open-access repositories.

- Adherence to journal guidelines for data reporting (e.g., Beilstein Journal of Organic Chemistry’s standards for compound characterization) .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing bioactivity data in this compound studies?

Use parametric tests (e.g., t-tests, ANOVA with post-hoc corrections) for normally distributed data. For non-parametric datasets, apply Mann-Whitney U or Kruskal-Wallis tests. Include error bars (standard deviation) in dose-response graphs and report p-values with confidence intervals. Pre-register analysis plans to reduce bias .

Q. How should researchers formulate hypotheses about this compound’s mechanism of action?

Combine molecular docking (e.g., MurA enzyme inhibition studies) with biochemical validation (e.g., enzyme activity assays). Use isothermal titration calorimetry (ITC) to quantify binding affinities and compare with known inhibitors. Cross-validate findings using gene knockout strains to confirm target specificity .

Data Presentation and Reporting

Q. What is the optimal way to present complex datasets (e.g., SAR tables) in this compound research?

- Tables : Label columns with substituent positions, bioactivity metrics (IC50, MIC), and statistical significance. Use footnotes for assay conditions.

- Figures : Highlight key structural motifs in analogs using color-coded schematics.

- Supplementary Data : Deposit raw NMR spectra, crystallographic CIF files, and large bioactivity datasets in repositories like Zenodo. Follow journal guidelines for table formatting (e.g., Roman numerals, self-explanatory titles) .

Example Table: SAR of this compound Analogs

| Analog | Substituent | Antifungal Activity (IC50, μg/mL) | MRSA Activity (MIC, μg/mL) |

|---|---|---|---|

| 7a | 2-Cl | 0.45 | 2.1 |

| 7b | 3-Cl | 1.20 | 4.8 |

| 7e | None | 5.60 | >16 |

Data adapted from halogenated analog studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。